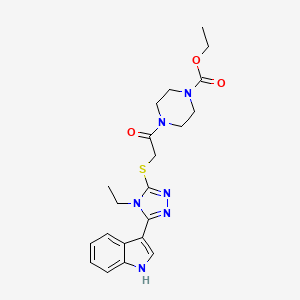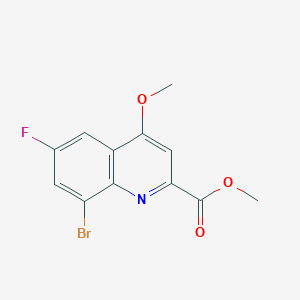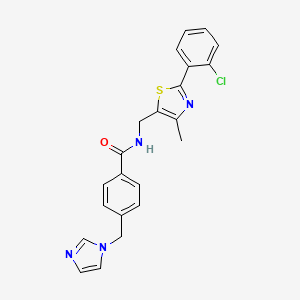![molecular formula C9H11N3O3 B2428382 Methyl-2-[4-Cyano-5-(Dimethylamino)-1,3-oxazol-2-yl]acetat CAS No. 2089258-72-8](/img/structure/B2428382.png)
Methyl-2-[4-Cyano-5-(Dimethylamino)-1,3-oxazol-2-yl]acetat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-[4-cyano-5-(dimethylamino)-1,3-oxazol-2-yl]acetate is a chemical compound with the molecular formula C9H11N3O3 It is known for its unique structure, which includes an oxazole ring, a cyano group, and a dimethylamino group
Wissenschaftliche Forschungsanwendungen
Methyl 2-[4-cyano-5-(dimethylamino)-1,3-oxazol-2-yl]acetate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the synthesis of specialty chemicals and materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[4-cyano-5-(dimethylamino)-1,3-oxazol-2-yl]acetate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-amino-2-methylpropanenitrile with ethyl oxalyl chloride to form an intermediate, which is then cyclized to produce the oxazole ring. The final step involves esterification to introduce the methyl acetate group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-[4-cyano-5-(dimethylamino)-1,3-oxazol-2-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the cyano group or the oxazole ring.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano group or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Wirkmechanismus
The mechanism of action of Methyl 2-[4-cyano-5-(dimethylamino)-1,3-oxazol-2-yl]acetate involves its interaction with specific molecular targets. The oxazole ring and cyano group are key functional groups that can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2-[4-cyano-5-(methylamino)-1,3-oxazol-2-yl]acetate
- Ethyl 2-[4-cyano-5-(dimethylamino)-1,3-oxazol-2-yl]acetate
- Methyl 2-[4-cyano-5-(dimethylamino)-1,3-thiazol-2-yl]acetate
Uniqueness
Methyl 2-[4-cyano-5-(dimethylamino)-1,3-oxazol-2-yl]acetate is unique due to the presence of both the dimethylamino group and the cyano group on the oxazole ring. This combination of functional groups provides distinct reactivity and potential for diverse applications in synthesis and medicinal chemistry.
Eigenschaften
IUPAC Name |
methyl 2-[4-cyano-5-(dimethylamino)-1,3-oxazol-2-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O3/c1-12(2)9-6(5-10)11-7(15-9)4-8(13)14-3/h4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIRPKNQFLIBNRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(N=C(O1)CC(=O)OC)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[3-(2-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2428305.png)
![1-[(1-Morpholin-4-ylcyclohexyl)methyl]-3-[3-(2-oxoazetidin-1-yl)phenyl]urea](/img/structure/B2428307.png)

![6-Bromo-2,3-dihydrobenzo[b]thiophene 1,1-dioxide](/img/structure/B2428309.png)

![N-Propan-2-yl-2-[(2,2,4-trioxo-3-propan-2-yl-1H-2lambda6,1,3-benzothiadiazin-6-yl)sulfonylamino]benzamide](/img/structure/B2428314.png)



![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2428319.png)


